Sigma-2 Receptor Binding Affinity: 4-(2-Methylpiperidin-1-yl)butan-1-amine Exhibits Ki = 90 nM, Comparable to SAS-0132 but Distinct from Higher-Affinity Ligands
In competitive binding assays using rat PC12 cell membranes, 4-(2-Methylpiperidin-1-yl)butan-1-amine demonstrated a sigma-2 receptor inhibition constant (Ki) of 90 nM [1]. This affinity is identical to the well-characterized sigma-2 ligand SAS-0132 (Ki = 90 nM) [2], but lower than more potent ligands such as UKH-1114 (Ki = 46 nM) [3] and SN79 (Ki = 7 nM) [4]. The moderate affinity of 90 nM places this compound in a distinct tier of sigma-2 ligands, offering a balance between target engagement and potential off-target effects.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | SAS-0132 (Ki = 90 nM); UKH-1114 (Ki = 46 nM); SN79 (Ki = 7 nM) |
| Quantified Difference | Equivalent to SAS-0132; 1.9-fold lower affinity than UKH-1114; 12.9-fold lower affinity than SN79 |
| Conditions | Rat PC12 cell membranes; competitive binding assay |
Why This Matters
For researchers developing sigma-2 targeted probes or therapeutics, the 90 nM affinity provides a defined benchmark for SAR studies and allows selection of a ligand with predictable target engagement relative to more potent or weaker analogs.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Affinity Data: Ki = 90 nM for sigma-2 receptor in rat PC12 cells. View Source
- [2] ProbeChem. SAS-0132 (SAS132). Sigma 2 receptor/PGRMC1 ligand with Ki of 90 nM. View Source
- [3] ProbeChem. UKH-1114. Sigma 2 receptor/Tmem97 agonist with Ki of 46 nM. View Source
- [4] ProbeChem. SN79. Sigma receptor antagonist with Ki of 27 and 7 nM for σ1 and σ2, respectively. View Source
